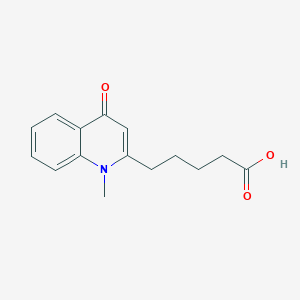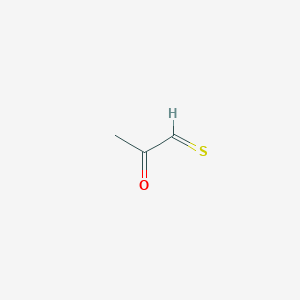
Butane-1,4-diamine;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diamine;oxalic acid is a compound formed by the combination of butane-1,4-diamine and oxalic acid. Butane-1,4-diamine, also known as putrescine, is a diamine with the formula C₄H₁₂N₂. Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C₂H₂O₄. The combination of these two compounds results in a salt that has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of butane-1,4-diamine;oxalic acid involves the reaction between butane-1,4-diamine and oxalic acid. The reaction typically occurs in an aqueous solution where the oxalic acid is dissolved in water, and butane-1,4-diamine is added to the solution. The reaction is exothermic and results in the formation of a white crystalline salt.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and more concentrated solutions. The reaction conditions are carefully controlled to ensure the purity and yield of the product. The resulting salt is then filtered, washed, and dried to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diamine;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of different amines and carboxylic acids.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce different amines.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diamine;oxalic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in studies related to cell growth and metabolism.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of butane-1,4-diamine;oxalic acid involves its interaction with various molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and affecting their availability in biological systems. It can also interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine;oxalic acid: Similar to butane-1,4-diamine;oxalic acid but with a shorter carbon chain.
Hexane-1,6-diamine;oxalic acid: Similar but with a longer carbon chain.
Propane-1,3-diamine;oxalic acid: Another similar compound with a different carbon chain length.
Uniqueness
This compound is unique due to its specific carbon chain length and the presence of both amine and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various applications.
Eigenschaften
CAS-Nummer |
138779-45-0 |
|---|---|
Molekularformel |
C6H14N2O4 |
Molekulargewicht |
178.19 g/mol |
IUPAC-Name |
butane-1,4-diamine;oxalic acid |
InChI |
InChI=1S/C4H12N2.C2H2O4/c5-3-1-2-4-6;3-1(4)2(5)6/h1-6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
ATFOKNJDECOQQL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCN)CN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)


![[4,7-Dihydro-2-benzofuran-1,3-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14289665.png)



![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)




![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
